3-(Hydroxymethyl)cyclobutanone
Overview
Description
3-(Hydroxymethyl)cyclobutanone is a chemical compound with the molecular formula C5H8O2 and a molecular weight of 100.12 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 3-(Hydroxymethyl)cyclobutanone involves the coupling of 6-chloropurine with 3-hydroxymethyl-cyclobutanone via its triflate to give both N-7 and N-9 regioisomers . The stereoselective reduction of the N-alkylated ketones yielded quantitatively one stereoisomer in each case .Molecular Structure Analysis
The InChI code for 3-(Hydroxymethyl)cyclobutanone is 1S/C5H8O2/c6-3-4-1-5(7)2-4/h4,6H,1-3H2 . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Physical And Chemical Properties Analysis
3-(Hydroxymethyl)cyclobutanone has a density of 1.2±0.1 g/cm3, a boiling point of 204.7±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.9 mmHg at 25°C . It has a polar surface area of 37 Å2 and a molar volume of 86.0±3.0 cm3 .Scientific Research Applications
Palladium-Catalyzed Reactions : 3-(Hydroxymethyl)cyclobutanone has been used in palladium-catalyzed reactions to produce arylated benzolactones, demonstrating its potential in complex organic syntheses (Matsuda, Shigeno, & Murakami, 2008).
Synthesis of Cyclobutanone Derivatives : An efficient route to 3-(hydroxymethyl)cyclobutanone acetals via a [2+2] cycloaddition reaction has been reported, underlining the chemical's versatility in synthesizing various cyclobutanone derivatives (Kabalka & Yao, 2003).
HIV Inhibition Activity : 3-(Hydroxymethyl)cyclobutanone has been used in the synthesis of nucleosides with potential HIV inhibition activity, highlighting its application in medicinal chemistry (Lee-Ruff et al., 1996).
Asymmetric Synthesis : This compound has been involved in asymmetric synthesis processes, such as the synthesis of 3,4-dihydrocoumarin derivatives through enantioselective carbon−carbon bond cleavage (Matsuda, Shigeno, & Murakami, 2007).
Enzyme-Catalyzed Acylation and Hydrolysis : It has been used in the regio- and enantioselective protection and deprotection of cyclobutanone derivatives using porcine pancreatic lipase, indicating its utility in enzymatic reactions (Salezadeh-Asl & Lee-Ruff, 2005).
Synthesis of Carbocyclic Analogues : 3-(Hydroxymethyl)cyclobutanone has been instrumental in synthesizing carbocyclic analogues of nucleosides, which are significant in drug development (Honjo et al., 1989).
Intermolecular Cycloaddition Reactions : Its application in intermolecular cycloaddition reactions with aldehydes and ketones has been explored, demonstrating its reactivity and potential for creating diverse organic compounds (Matsuo et al., 2008).
Synthesis of Cyclobutanones from Olefins : A general synthesis method of cyclobutanones from olefins and tertiary amides using 3-Hexylcyclobutanone has been reported, showing its application in the formation of cyclobutanones (Schmit et al., 2003).
Synthesis of Cyclic Hydroxamic Acids : This compound has been used in the synthesis of cyclic hydroxamic acids, showcasing its role in creating biologically relevant molecules (Banerjee & King, 2009).
Study in Mass Spectrometry : It has also been studied in mass spectrometry for understanding the fragmentation patterns of related compounds, indicating its significance in analytical chemistry (Lin et al., 2000).
Safety And Hazards
properties
IUPAC Name |
3-(hydroxymethyl)cyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-3-4-1-5(7)2-4/h4,6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBDXRSQLIOUGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670329 | |
Record name | 3-(Hydroxymethyl)cyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)cyclobutanone | |
CAS RN |
183616-18-4 | |
Record name | 3-(Hydroxymethyl)cyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(hydroxymethyl)cyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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